Amino-benzo[B]thiophen-3-YL-acetic acid
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Overview
Description
Amino-benzo[B]thiophen-3-YL-acetic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-benzo[B]thiophen-3-YL-acetic acid can be achieved through several methods. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Amino-benzo[B]thiophen-3-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Amino-benzo[B]thiophen-3-YL-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Amino-benzo[B]thiophen-3-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Amino-benzo[B]thiophen-3-YL-acetic acid can be compared with other benzothiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Raloxifene: A selective estrogen receptor modulator used in the treatment of breast cancer.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and effects .
Properties
CAS No. |
95834-55-2 |
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Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-amino-2-(1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c11-9(10(12)13)7-5-14-8-4-2-1-3-6(7)8/h1-5,9H,11H2,(H,12,13) |
InChI Key |
HRMLMRIORGNUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(C(=O)O)N |
Origin of Product |
United States |
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